molecular formula C15H14FN3O5S B13344061 2-Methyl-4-(3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride CAS No. 21322-82-7

2-Methyl-4-(3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride

Cat. No.: B13344061
CAS No.: 21322-82-7
M. Wt: 367.4 g/mol
InChI Key: GCFHUTPZEVWGKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from benzene derivatives. The process may include:

    Nitration: Introduction of a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Friedel-Crafts Alkylation: Introduction of the methyl group using methyl chloride and aluminum chloride as a catalyst.

    Ureido Formation: Reaction of the nitrobenzyl derivative with urea to form the ureido group.

    Sulfonyl Fluoride Introduction: Reaction with sulfonyl fluoride to introduce the sulfonyl fluoride group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles (amines, alcohols), basic conditions (e.g., sodium hydroxide).

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

2-Methyl-4-(3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting human neutrophil elastase (hNE). The mechanism involves the formation of a covalent bond between the sulfonyl fluoride group and the serine residue in the active site of hNE. This covalent modification prevents the enzyme from catalyzing the hydrolysis of its substrates, thereby inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzyl Sulfonyl Fluoride: Similar structure but lacks the ureido and methyl groups.

    Benzene-1-sulfonyl Fluoride: Lacks the nitrobenzyl and ureido groups.

Uniqueness

2-Methyl-4-(3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer specific inhibitory activity against hNE. The presence of the nitrobenzyl and ureido groups enhances its binding affinity and specificity for the enzyme .

Properties

CAS No.

21322-82-7

Molecular Formula

C15H14FN3O5S

Molecular Weight

367.4 g/mol

IUPAC Name

2-methyl-4-[(4-nitrophenyl)methylcarbamoylamino]benzenesulfonyl fluoride

InChI

InChI=1S/C15H14FN3O5S/c1-10-8-12(4-7-14(10)25(16,23)24)18-15(20)17-9-11-2-5-13(6-3-11)19(21)22/h2-8H,9H2,1H3,(H2,17,18,20)

InChI Key

GCFHUTPZEVWGKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NCC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)F

Origin of Product

United States

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